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Executive Summary

YM-900, also known as YM9OK, is a potent and selective competitive antagonist of the a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with
significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have
demonstrated its neuroprotective effects in various models of cerebral ischemia and
anticonvulsant activity. This document provides a comprehensive overview of the available
preclinical data on YM-900, including its pharmacological profile, in vivo efficacy, and detailed
experimental methodologies. The information is intended to serve as a technical guide for
researchers and professionals in the field of drug development.

Pharmacological Profile

YM-900 is a quinoxalinedione derivative that acts as a glutamate receptor antagonist. Its
primary mechanism of action is the competitive inhibition of AMPA and kainate receptors, which
are key mediators of excitatory neurotransmission in the central nervous system.

Receptor Binding Affinity

In vitro radioligand binding assays have been conducted to determine the affinity of YM-900 for
various glutamate receptor subtypes in rat brain membranes. The results demonstrate a high
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affinity for the AMPA receptor and a lower affinity for the kainate receptor, with negligible activity
at the NMDA receptor complex.

Table 1: Receptor Binding Affinity of YM-900

Radioligand Target Receptor Ki (pM)
[3H]-AMPA AMPA 0.084[1]
[3H]-Kainate Kainate 2.2[1]
[3H]-L-Glutamate NMDA (Glutamate site) >100[1]
[3H]-Glycine NMDA (Glycine site) 37[1]

In Vivo Efficacy

The neuroprotective and anticonvulsant properties of YM-900 have been evaluated in several
animal models. These studies highlight the potential therapeutic utility of YM-900 in conditions
characterized by excessive glutamatergic activity, such as stroke and epilepsy.

Neuroprotection in Cerebral Ischemia Models

YM-900 has shown significant neuroprotective effects in both global and focal cerebral
ischemia models.

Table 2: Efficacy of YM-900 in Ischemia Models
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Model

Species

Dosing Regimen

Key Findings

Global Cerebral

Ischemia

Mongolian Gerbil

15 mg/kgi.p. x 3
(administered 1 hour

after 5-min ischemia)

Significantly
prevented delayed
neuronal death in the
hippocampal CA1
region.[1]

Focal Cerebral

30 mg/kg i.v. bolus +

Reduced the volume

) Rat (F344) of ischemic damage in
Ischemia (MCAOQO) 10 mg/kg/h for 4 hours
the cerebral cortex.[1]
Dose-dependent
10 and 20 mg/kg/h for o
i reduction in infarct
Focal Cerebral 4 hours (continuous ]
Rat size at 24 and 72

Ischemia (MCAO)

infusion starting 0-3
hours after MCAO)

hours post-occlusion.

[2]

Anticonvulsant Activity

YM-900 has demonstrated potent anticonvulsant effects in a model of audiogenic seizures.

Table 3: Anticonvulsant Activity of YM-900

Model

Species

Endpoint

ED50 (mglkg, i.p.)

Audiogenic Seizure

Mouse (DBA/2)

Tonic Seizure

2.54[1]

The duration of the anticonvulsant effect of YM-900 was observed to be approximately 30

minutes, indicating a short duration of action.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assays

o Objective: To determine the binding affinity of YM-900 to glutamate receptor subtypes.
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e Protocol:

Membrane Preparation: Crude synaptic membranes are prepared from the cerebral
cortices of male Wistar rats. The tissue is homogenized in ice-cold 0.32 M sucrose and
centrifuged. The resulting pellet is resuspended in distilled water and centrifuged again.
The final pellet is washed multiple times by resuspension and centrifugation in 50 mM Tris-
HCI buffer.

Binding Assay: The membrane preparation is incubated with a specific radioligand ([3H]-
AMPA, [3H]-kainate, etc.) and varying concentrations of YM-900 in a Tris-HCI buffer.

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber
filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The
radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration
of a non-radiolabeled ligand. The inhibition constant (Ki) is calculated from the IC50 values
(concentration of YM-900 that inhibits 50% of specific binding) using the Cheng-Prusoff
equation.[3][4][5][6][7]

Global Cerebral Ischemia Model in Mongolian Gerbils

» Objective: To evaluate the neuroprotective effect of YM-900 on delayed neuronal death after

global cerebral ischemia.

e Protocol:

[¢]

Animal Model: Male Mongolian gerbils are used.

Ischemia Induction: Under anesthesia, both common carotid arteries are exposed and
occluded with aneurysm clips for 5 minutes to induce transient global cerebral ischemia.

Drug Administration: YM-900 (15 mg/kg) or vehicle is administered intraperitoneally (i.p.)
at 1, 2, and 3 hours after reperfusion.

Histological Assessment: Seven days after ischemia, the animals are euthanized, and
their brains are removed and fixed. Coronal sections of the hippocampus are stained (e.qg.,
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with cresyl violet) to assess neuronal damage, particularly in the CA1 region. The number
of surviving pyramidal cells is counted.[8][9][10][11][12]

Focal Cerebral Ischemia Model in Rats (MCAO)

» Objective: To assess the effect of YM-900 on infarct volume following focal cerebral
ischemia.

e Protocol:

Animal Model: Male F344 rats are used.

[e]

o Ischemia Induction: The middle cerebral artery (MCA) is occluded using a photochemical-
induced thrombosis model. A photosensitive dye (e.g., Rose Bengal) is administered
intravenously, and the MCA is irradiated with a specific wavelength of light to induce a
thrombus and subsequent occlusion.[13][14][15][16][17]

o Drug Administration: YM-900 is administered as an intravenous (i.v.) bolus followed by a
continuous infusion for 4 hours, starting at various time points after the onset of ischemia.

o Infarct Volume Measurement: 24 to 72 hours after MCAO, the animals are euthanized,
and their brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium
chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white).
The infarct volume is then calculated from the stained sections.

Audiogenic Seizure Model in DBA/2 Mice

» Objective: To determine the anticonvulsant efficacy of YM-900.
e Protocol:

o Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures,
are used.[1][2][18][19][20]

o Drug Administration: YM-900 or vehicle is administered intraperitoneally at various doses.

o Seizure Induction: At the time of expected peak drug effect, the mice are placed in an
acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 120 dB) for a fixed
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duration.

o Behavioral Assessment: The animals are observed for the occurrence of different seizure
phases: wild running, clonic seizure, tonic seizure, and respiratory arrest. The presence or
absence of the tonic seizure phase is typically used as the endpoint to determine the
anticonvulsant effect.

o Data Analysis: The dose that protects 50% of the animals from the tonic seizure (ED50) is
calculated using probit analysis.

Signaling Pathways and Experimental Workflows
Glutamate Receptor Signhaling Pathway

YM-900 exerts its effects by blocking the ionotropic AMPA and kainate receptors, thereby
inhibiting the downstream signaling cascade initiated by glutamate binding. This leads to a
reduction in excessive neuronal excitation and subsequent excitotoxicity.
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Caption: Glutamate signaling pathway and the inhibitory action of YM-900.
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Experimental Workflow for In Vivo Neuroprotection
Study

The following diagram illustrates the typical workflow for evaluating the neuroprotective efficacy

of a compound like YM-900 in a rodent model of cerebral ischemia.
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Caption: Workflow for preclinical evaluation of neuroprotective agents.
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Pharmacokinetics and Toxicology

Detailed public information regarding the pharmacokinetics (Absorption, Distribution,
Metabolism, and Excretion - ADME) and comprehensive toxicology (including safety
pharmacology, genotoxicity, and repeated-dose toxicity) of YM-900 is limited in the currently
available scientific literature. For a complete understanding of the drug's profile, these studies
would be essential.

o Pharmacokinetics: These studies would typically involve administering YM-900 to animal
species (e.g., rats, dogs) and measuring its concentration in plasma and various tissues over
time to determine parameters such as bioavailability, half-life, volume of distribution, and
clearance.

» Toxicology:

o Safety Pharmacology: Would assess the potential adverse effects of YM-900 on vital
functions, focusing on the cardiovascular, respiratory, and central nervous systems.[21]
[22][23][24]

o Genotoxicity: A battery of in vitro and in vivo tests would be conducted to evaluate the
potential of YM-900 to cause damage to genetic material.[25][26][27]

o Repeated-Dose Toxicity: Would involve administering YM-900 daily to rodents and a non-
rodent species for an extended period (e.g., 28 or 90 days) to identify potential target
organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).[28][29][30]
[31][32]

Conclusion

The preclinical data for YM-900 strongly support its profile as a potent and selective
AMPA/kainate receptor antagonist. The compound has demonstrated significant
neuroprotective efficacy in relevant animal models of ischemic stroke and robust anticonvulsant
activity. The detailed experimental protocols provided herein offer a basis for further
investigation and replication of these key findings. While the publicly available data on
pharmacokinetics and toxicology are not extensive, the existing efficacy data suggest that YM-
900 holds promise as a therapeutic candidate for neurological disorders characterized by
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excitotoxicity. Further studies are warranted to fully elucidate its safety and pharmacokinetic

profile to support potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683505#ym-900-preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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